molecular formula C13H21N3OS B3415282 N-Desmethylxanomeline CAS No. 131986-96-4

N-Desmethylxanomeline

Cat. No.: B3415282
CAS No.: 131986-96-4
M. Wt: 267.39 g/mol
InChI Key: CSFYOLMLLRWDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethylxanomeline is a pharmacologically active metabolite of xanomeline, a muscarinic receptor agonist. It is primarily known for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease. This compound retains the muscarinic receptor agonist properties of its parent compound, xanomeline, and is being studied for its efficacy and safety in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylxanomeline typically involves the demethylation of xanomeline. This process can be achieved through various chemical reactions, including the use of hexane to extract xanomeline and its N-desmethyl metabolite from basified plasma . The reaction conditions often involve the use of specific reagents and solvents to facilitate the demethylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced extraction and purification techniques to isolate this compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: N-Desmethylxanomeline undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.

Scientific Research Applications

N-Desmethylxanomeline has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the determination of muscarinic receptor agonists.

    Biology: Studied for its effects on muscarinic receptors in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease.

    Industry: Used in the development of new pharmaceuticals targeting muscarinic receptors.

Mechanism of Action

N-Desmethylxanomeline exerts its effects by acting as a selective muscarinic receptor agonist. It primarily targets the muscarinic M1 and M4 receptor subtypes, which are involved in regulating neurotransmitter circuits in the brain. By stimulating these receptors, this compound helps to rebalance key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in neurological disorders .

Comparison with Similar Compounds

    Xanomeline: The parent compound of N-Desmethylxanomeline, known for its muscarinic receptor agonist properties.

    Arecoline: A natural muscarinic receptor agonist found in betel nut.

    Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.

Uniqueness: this compound is unique due to its selective targeting of muscarinic M1 and M4 receptors, which makes it a promising candidate for the treatment of neurological disorders. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its therapeutic potential .

Properties

IUPAC Name

3-hexoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h7,14H,2-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYOLMLLRWDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-96-4
Record name 5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylxanomeline
Reactant of Route 2
N-Desmethylxanomeline
Reactant of Route 3
N-Desmethylxanomeline
Reactant of Route 4
N-Desmethylxanomeline
Reactant of Route 5
N-Desmethylxanomeline
Reactant of Route 6
N-Desmethylxanomeline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.